2-Cyano-1-fluoronaphthalene
Overview
Description
- It is also known by other synonyms such as 4- (4-Cyano-2- (2- (4-fluoronaphthalen-1-yl)propanamido)phenyl)butanoic acid and AE3-208 .
Synthesis Analysis
2-Cyano-1-fluoronaphthalene is a key starting material for the synthesis of duloxetine hydrochloride , an active pharmaceutical ingredient (API). The determination of its impurity profile is crucial for safety assessment during API manufacturing. Notably, duloxetine hydrochloride contains only 1-fluoronaphthalene as an impurity, without related impurities like 1-aminonaphthalene, 1-nitronaphthalene, naphthalene, or 2-fluoronaphthalene .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis and Cross-Coupling : 2-Cyano-1-fluoronaphthalene has been utilized in the synthesis of benzophenanthridine derivatives through lithiation and borylation, followed by cross-coupling with aryl halides (Lysén et al., 2006).
- Fungal Metabolism Studies : Its metabolism by Cunninghamella elegans has been studied, revealing insights into the oxidative pathways and stereochemical aspects of its metabolites (Cerniglia et al., 1984).
- Metalation Research : this compound undergoes metalation, which has been studied to understand the regiochemical outcomes of such reactions, highlighting the impact of substituents on reaction pathways (Ruzziconi et al., 2010).
Fluorophore Development
- Fluorophore Synthesis : It has been used in the synthesis of environment-sensitive fluorophores, such as Anthradan, which are useful in biological imaging and studies due to their sensitivity to polarity changes and high quantum yields (Lu et al., 2006).
Molecular Interactions and Spectroscopy
- Hydrogen-Bonding Studies : Research has explored the regioselective photocycloaddition reactions of cyanonaphthalenes, including this compound, with furanmethanols, revealing insights into hydrogen bonding in excited states (Maeda et al., 2011).
- Microwave Spectra Analysis : The microwave spectra of 1- and 2-fluoronaphthalene have been measured, providing insights into molecular structure and dynamics (Carey et al., 2014).
Properties
IUPAC Name |
1-fluoronaphthalene-2-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6FN/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAFOMFKLPAVPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2F)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704734 | |
Record name | 1-Fluoronaphthalene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60704734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23683-29-6 | |
Record name | 1-Fluoronaphthalene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60704734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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